Morantel citrate

Descripción

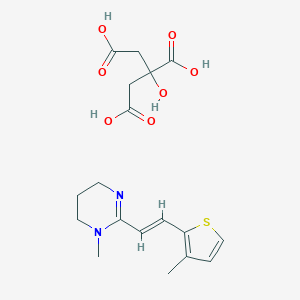

Structure

2D Structure

Propiedades

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S.C6H8O7/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,9H,3,7-8H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b5-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOCXIJVDIVAHH-FXRZFVDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/C2=NCCCN2C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219780 | |

| Record name | Morantel citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69525-81-1, 26155-31-7 | |

| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-[(1E)-2-(3-methyl-2-thienyl)ethenyl]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69525-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morantel citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069525811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MORANTEL CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morantel citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(3-methyl-2-thienyl)vinyl]pyrimidinediylium hydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORANTEL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC8Z4SS5QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Morantel Citrate's Mechanism of Action on Nematode Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morantel, a tetrahydropyrimidine anthelmintic, exerts its primary effect on nematodes by acting as a potent agonist at nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of these parasites.[1][2][3] This agonistic action leads to a persistent depolarization of the muscle membrane, resulting in spastic paralysis and subsequent expulsion of the worms from the host.[1][3] While broadly targeting nematode nAChRs, morantel exhibits a degree of selectivity, with recent research identifying a novel class of receptors composed of ACR-26 and ACR-27 subunits as a key molecular target. Furthermore, morantel can also act as a non-competitive antagonist at other nAChR subtypes, highlighting a complex and multifaceted mechanism of action. This guide provides an in-depth technical overview of morantel citrate's interaction with nematode nAChRs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and experimental processes.

Core Mechanism of Action: Agonism at Nematode nAChRs

This compound's anthelmintic activity is primarily attributed to its function as a potent agonist at nematode nAChRs. These ligand-gated ion channels, crucial for excitatory neurotransmission in the nematode neuromuscular system, are selectively activated by morantel.[1][3] This activation mimics the effect of the natural neurotransmitter, acetylcholine (ACh), but with prolonged duration. The binding of morantel to the nAChR triggers the opening of a non-selective cation channel, leading to an influx of sodium and calcium ions. This influx causes a sustained depolarization of the muscle cell membrane, resulting in irreversible contraction and spastic paralysis of the nematode.[1][3]

Receptor Subtype Specificity

Nematodes possess a diverse array of nAChR subtypes, and morantel's efficacy is linked to its interaction with specific receptor compositions.

-

L-type (Levamisole-sensitive) nAChRs: Historically, morantel, along with pyrantel and levamisole, has been classified as an agonist of the L-type nAChR subtype.[2][4]

-

ACR-26/ACR-27 Subunit-Containing Receptors: More recent studies have identified a novel class of nAChRs, composed of the ACR-26 and ACR-27 subunits, as being highly sensitive to morantel.[1] These receptors have been characterized in parasitic nematodes such as Haemonchus contortus and Parascaris equorum.[1] The co-expression of ACR-26 and ACR-27 in heterologous systems like Xenopus oocytes results in functional receptors that are potently activated by morantel.[1]

Dual Role: Agonist and Antagonist

Interestingly, morantel's interaction with nematode nAChRs is not limited to agonism. On certain nAChR subtypes, such as the nicotine-sensitive Asu-ACR-16 from Ascaris suum, morantel acts as a non-competitive antagonist, functioning as an open channel blocker. This suggests a more complex pharmacological profile than previously understood.

Quantitative Analysis of Morantel's Potency

The potency of this compound on different nematode nAChR subtypes has been quantified using electrophysiological techniques, primarily the two-electrode voltage clamp (TEVC) method in Xenopus oocytes expressing the target receptors. The half-maximal effective concentration (EC50) is a key parameter used to express the potency of an agonist.

| Nematode Species | Receptor Subtype | Agonist | EC50 (µM) | Reference |

| Haemonchus contortus | Hco-ACR-26/ACR-27 | Morantel | 2.3 ± 0.4 | [1] |

| Pyrantel | 1.1 ± 0.2 | [1] | ||

| Acetylcholine | 29.8 ± 3.9 | [1] | ||

| Parascaris equorum | Peq-ACR-26/ACR-27 | Morantel | 0.8 ± 0.1 | [1] |

| Pyrantel | 0.4 ± 0.1 | [1] | ||

| Acetylcholine | 14.5 ± 2.1 | [1] | ||

| Ascaris suum | L-type | Morantel | Potency > Levamisole & Acetylcholine | [2] |

| Rat (for comparison) | α3β2 nAChR | Morantel (partial agonist) | 20 ± 2 | [5] |

Experimental Protocols

The characterization of morantel's action on nematode nAChRs relies on specialized experimental techniques. The following sections provide a detailed overview of the key methodologies.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is the primary technique used to study the electrophysiological properties of ion channels, including nematode nAChRs, expressed in a heterologous system.

Objective: To measure the ion flow across the oocyte membrane in response to the application of morantel and other ligands, allowing for the determination of parameters like EC50.

Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat with collagenase to defolliculate the oocytes.

-

Inject cRNA encoding the specific nematode nAChR subunits (e.g., ACR-26 and ACR-27) into the oocyte cytoplasm.

-

Incubate the oocytes for 2-7 days to allow for receptor expression on the cell membrane.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3M KCl). One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV) using a voltage-clamp amplifier.

-

Apply different concentrations of this compound (and other test compounds) to the oocyte via the perfusion system.

-

Record the resulting inward currents, which represent the flow of positive ions into the oocyte through the activated nAChRs.

-

-

Data Analysis:

-

Measure the peak current response for each concentration of the agonist.

-

Normalize the responses to the maximum response.

-

Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve.

-

Fit the curve with a sigmoidal function to determine the EC50 value.

-

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of Morantel Action

The following diagram illustrates the direct activation of a nematode nAChR by morantel, leading to muscle cell depolarization.

Caption: this compound directly activates nematode nAChRs, causing cation influx and spastic paralysis.

Experimental Workflow for TEVC

The diagram below outlines the key steps involved in a typical two-electrode voltage clamp experiment to assess the effect of morantel on nematode nAChRs.

Caption: Workflow for two-electrode voltage clamp (TEVC) analysis of morantel's effect on nAChRs.

Logical Relationship of Morantel's Dual Action

This diagram illustrates the differential effects of morantel on various nematode nAChR subtypes.

Caption: Morantel acts as an agonist on some nAChR subtypes and an antagonist on others.

Conclusion and Future Directions

This compound remains a valuable anthelmintic, and a detailed understanding of its mechanism of action is crucial for managing drug resistance and developing novel parasite control strategies. The identification of the ACR-26/ACR-27 receptor subtype as a key target opens new avenues for structure-based drug design aimed at developing more selective and potent anthelmintics. Further research should focus on elucidating the precise stoichiometry and structure of these morantel-sensitive receptors, as well as exploring the physiological significance of morantel's antagonistic actions on other nAChR subtypes. Such knowledge will be instrumental in the ongoing effort to combat parasitic nematode infections in both veterinary and human medicine.

References

- 1. Functional Characterization of a Novel Class of Morantel-Sensitive Acetylcholine Receptors in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mode of action of levamisole and pyrantel, anthelmintic resistance, E153 and Q57 | Parasitology | Cambridge Core [cambridge.org]

- 4. Interaction of agonists of a different subtype of the nAChR and carvacrol with GABA in Ascaris suum somatic muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morantel Allosterically Enhances Channel Gating of Neuronal Nicotinic Acetylcholine α3β2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Synthesis of Morantel Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of morantel citrate, a significant anthelmintic agent in veterinary medicine. The information is curated for professionals engaged in chemical research and drug development.

Chemical Structure and Properties

Morantel is a tetrahydropyrimidine anthelmintic, structurally related to pyrantel, with a methyl group substitution on the thiophene ring.[1] This modification enhances its lipid solubility while preserving its affinity for nematode nicotinic acetylcholine receptors (nAChRs).[2] this compound is the salt formed between the morantel base and citric acid.[2]

IUPAC Name: 1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine;2-hydroxypropane-1,2,3-tricarboxylic acid.[3][4]

Chemical Formula: C₁₈H₂₄N₂O₇S[3][4]

Molecular Weight: 412.5 g/mol [2][3][4]

The table below summarizes the key physicochemical properties of morantel and its citrate salt.

| Property | Value |

| This compound | |

| CAS Number | 69525-81-1[2][5] |

| Appearance | Light yellow to yellow crystalline powder[6] |

| Solubility | Soluble in methanol, slightly soluble in water or ethanol, and practically insoluble in ethyl acetate or benzene.[6] |

| InChI Key | OLOCXIJVDIVAHH-FXRZFVDSSA-N[2][3] |

| Morantel (Base) | |

| CAS Number | 20574-50-9[7] |

| Molecular Formula | C₁₂H₁₆N₂S[7] |

| Molecular Weight | 220.34 g/mol [7] |

| Spectroscopic Data | |

| Infrared (IR) Spectroscopy | Peaks at 1,710 cm⁻¹ (C=O stretch of citrate) and 1,250 cm⁻¹ (C-N stretch of morantel) confirm salt formation.[2] |

| Mass Spectrometry (ESI-MS) | Shows [M+H]⁺ at m/z 413.4, consistent with the molecular formula C₁₈H₂₄N₂O₇S.[2] |

Synthesis of this compound

The primary method for synthesizing this compound is a straightforward acid-base neutralization reaction. This involves reacting the morantel base with citric acid.[2] The tertiary amine group of the morantel molecule is protonated by the carboxylic acid groups of citric acid, resulting in the formation of a stable citrate salt.[2]

Experimental Protocols

This protocol outlines the laboratory-scale synthesis of this compound from its base.

Materials:

-

Morantel base (C₁₂H₁₆N₂S)

-

Citric acid (C₆H₈O₇)

-

Aqueous or hydroalcoholic solvent (e.g., ethanol/water mixture)

-

Reaction vessel

-

Stirring apparatus

-

pH meter

Procedure:

-

Dissolution: Dissolve a known quantity of morantel base in the selected solvent within the reaction vessel.

-

Acid Addition: While stirring, slowly add a stoichiometric equivalent (1:1 molar ratio) of citric acid to the morantel base solution.[2] An excess of citric acid may be used to ensure the reaction goes to completion.[2]

-

Temperature Control: Maintain the reaction at room temperature (20–25°C) to prevent the decomposition of any heat-sensitive components.[2]

-

pH Adjustment: Monitor the pH of the solution, adjusting as necessary to maintain a range of 3.0–4.0, which is optimal for salt formation.[2]

-

Reaction Completion: Continue stirring for a sufficient period to ensure the neutralization reaction is complete.

-

Isolation: The resulting this compound salt can be isolated by solvent evaporation or precipitation, followed by filtration and drying.

This protocol describes a general method for the quantification of this compound in a sample, such as a premix or feed, using a liquid chromatograph with a UV detector.

Reagents and Preparation:

-

This compound Standard Stock Solution (0.1 mg/mL): Accurately weigh 25 mg of this compound and place it in a 250 mL brown volumetric flask. Dissolve and bring to volume with methanol.[6]

-

Working Standard Solutions: Dilute the stock solution with a methanol-water mixture (e.g., 17:3) to prepare standards at concentrations such as 1.5 µg/mL, 3.0 µg/mL, and 4.5 µg/mL.[6]

-

Extraction Solvent: A suitable solvent mixture, such as methanol or a combination of water, methanol, and acetic acid, may be used depending on the sample matrix.[6]

-

Mobile Phase: A buffered aqueous solution mixed with an organic modifier (e.g., methanol or acetonitrile). A common mobile phase involves potassium dihydrogen phosphate buffer adjusted to pH 3.3 with phosphoric acid.[6]

Procedure:

-

Extraction: Accurately weigh the sample and extract with the chosen solvent by stirring for approximately 30 minutes.[6]

-

Centrifugation: Centrifuge the extract at approximately 1,500-1,800 x g for 5 minutes to separate the supernatant.[6]

-

Purification (if necessary): For complex matrices, the supernatant may require purification using a solid-phase extraction (SPE) cartridge, such as a C18 or basic alumina minicolumn.[6]

-

Sample Solution Preparation: Dilute the supernatant (or the eluate from the SPE column) with the mobile phase or an appropriate solvent. Filter the solution through a 0.5 µm or smaller pore size membrane filter.[6]

-

LC Analysis: Inject equal volumes (e.g., 20 µL) of the sample and standard solutions into the liquid chromatograph.[6]

-

Quantification: Compare the peak area of this compound in the sample chromatogram with the peak areas from the standard solutions to determine its concentration.

Important Considerations:

-

All quantification procedures for this compound should be performed in a dark place or with containers covered in aluminum foil, as the compound is light-sensitive.[6]

-

When stored in a brown glass container, covered with aluminum foil, and refrigerated, the standard solution is stable for up to 3 months.[6]

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. This compound | 69525-81-1 | Benchchem [benchchem.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound | C18H24N2O7S | CID 5702276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. famic.go.jp [famic.go.jp]

- 7. Morantel | C12H16N2S | CID 5353792 - PubChem [pubchem.ncbi.nlm.nih.gov]

Morantel Citrate: A Technical Guide to its Anthelmintic Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morantel, a member of the tetrahydropyrimidine class of anthelmintics, is a widely utilized veterinary drug for the control of parasitic helminths in livestock. It is most commonly administered as its citrate or tartrate salt. This technical guide provides an in-depth overview of the anthelmintic spectrum of morantel citrate, with a focus on its efficacy against various nematode and cestode species, its mechanism of action, and the experimental methodologies used to evaluate its performance.

Mechanism of Action

This compound exerts its anthelmintic effect by acting as a potent and selective agonist of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1] This binding action leads to the opening of ion channels, resulting in a sustained depolarization of the muscle cell membrane. The subsequent influx of ions causes spastic paralysis of the worm, inhibiting its ability to maintain its position in the gastrointestinal tract.[1] The paralyzed parasites are then expelled from the host's body through normal peristaltic action. This targeted neuromuscular action provides a clear pathway for its efficacy against susceptible parasites.

Caption: Mechanism of action of this compound on nematode muscle cells.

Anthelmintic Spectrum: Quantitative Efficacy Data

The efficacy of this compound has been evaluated against a range of gastrointestinal nematodes in ruminants. The following tables summarize the quantitative data from various studies.

Efficacy of this compound Against Gastrointestinal Nematodes in Sheep

| Parasite Species | Life Stage | Dosage (mg/kg body weight) | Efficacy (%) | Reference |

| Haemonchus contortus (Benzimidazole-resistant) | Adult | 5.94 | 95.1 | [2] |

| Haemonchus contortus (Benzimidazole-resistant) | 7-day-old larvae | 5.94 | 69.8 | [2] |

| Ostertagia circumcincta (Benzimidazole-resistant) | Adult | 5.94 | 100 | [2] |

| Ostertagia circumcincta (Benzimidazole-resistant) | 7-day-old larvae | 5.94 | 82 | [2] |

| Cooperia curticei (Benzimidazole-resistant) | Adult | 5.94 | 100 | [2] |

| Cooperia curticei (Benzimidazole-resistant) | 7-day-old larvae | 5.94 | 100 | [2] |

| Nematodirus battus (Benzimidazole-susceptible) | Not Specified | 5.94 | 100 | [2] |

| Trichostrongylus vitrinus (Benzimidazole-susceptible) | Not Specified | 5.94 | 100 | [2] |

| Haemonchus contortus | Not Specified | Not Specified | Faecal egg count reduction of 97.9% in naturally infected sheep | [2] |

| Ostertagia circumcincta | Not Specified | Not Specified | Faecal egg count reduction of 97.9% in naturally infected sheep | [2] |

Efficacy of Morantel Tartrate Against Gastrointestinal Nematodes in Cattle

| Parasite Species | Administration | Dosage (mg/kg body weight) | Efficacy (%) | Reference |

| Ostertagia ostertagi | Continuous infusion (0.26-1.04 mg/kg/day) | - | Highly efficacious in preventing and removing established infections | [3] |

| Haemonchus contortus | Continuous infusion (0.26-1.04 mg/kg/day) | - | Highly efficacious in preventing and removing established infections | [3] |

| Cooperia oncophora | Continuous infusion (0.26-1.04 mg/kg/day) | - | Highly efficacious in preventing and removing established infections | [3] |

| Trichostrongylus colubriformis | Continuous infusion (0.26-1.04 mg/kg/day) | - | Highly efficacious in preventing and removing established infections | [3] |

| Ostertagia ostertagi | Sustained-release bolus (0.65-1.11 mg/kg/day) | - | Highly efficacious in preventing and removing established infections | [3] |

| Trichostrongylus axei | Sustained-release bolus (0.65-1.11 mg/kg/day) | - | Highly efficacious in preventing and removing established infections | [3] |

| Trichostrongylus colubriformis | Sustained-release bolus (0.65-1.11 mg/kg/day) | - | Highly efficacious in preventing and removing established infections | [3] |

| Cooperia oncophora | Sustained-release bolus (0.65-1.11 mg/kg/day) | - | Highly efficacious in preventing and removing established infections | [3] |

| Cooperia-Ostertagia-Trichostrongylus complex | Bolus | 10 | Significant reduction in faecal egg counts | [4] |

Efficacy of this compound Against Cestodes (Tapeworms)

While primarily known for its activity against nematodes, morantel has also been reported to be effective against certain tapeworms.[5] However, detailed quantitative efficacy data from controlled studies are less readily available in the public domain compared to that for nematodes. The European Medicines Agency notes that morantel is intended to treat roundworms and tapeworms.[1]

Experimental Protocols for Efficacy Evaluation

The evaluation of anthelmintic efficacy typically follows standardized methodologies to ensure the reliability and comparability of results. A generalized workflow for a controlled efficacy trial is outlined below.

Caption: Generalized experimental workflow for evaluating anthelmintic efficacy.

Key Methodological Components:

-

Animal Selection and Acclimatization: Studies typically utilize parasite-naive animals of a specific age and weight range. An acclimatization period allows animals to adjust to the study conditions, including housing and diet.

-

Experimental Infection: Animals are infected with a known number of third-stage (L3) larvae of the target parasite species. This allows for a controlled assessment of efficacy against a standardized challenge. For field trials, naturally infected animals are used.[4]

-

Randomization: Animals are randomly allocated to treatment and control groups to minimize bias.

-

Treatment Administration: The test article (this compound) is administered at a specified dosage, often as an oral drench or in-feed formulation. The control group receives a placebo.

-

Efficacy Assessment:

-

Fecal Egg Count Reduction Test (FECRT): This is a common method for assessing anthelmintic efficacy in live animals. Fecal samples are collected from each animal before and at a set time after treatment (e.g., 10-14 days).[6][7] The number of parasite eggs per gram of feces (EPG) is determined using a standardized technique, such as the McMaster method.[7][8] The percentage reduction in the mean EPG of the treated group compared to the control group is calculated. A reduction of 95% or more is generally considered effective.[9]

-

Controlled Slaughter/Necropsy Studies: This is the most accurate method for determining efficacy. At a predetermined time after treatment, animals are euthanized, and their gastrointestinal tracts are collected. The contents of the abomasum, small intestine, and large intestine are carefully washed and sieved to recover all worms.[10][11] The worms are then identified by species and developmental stage and counted. Efficacy is calculated by comparing the mean worm burden of the treated group to that of the control group.

-

-

Statistical Analysis: Appropriate statistical methods are used to compare the treatment and control groups and to determine the significance of the observed efficacy.

Conclusion

This compound is a valuable anthelmintic with a well-defined spectrum of activity, primarily against gastrointestinal nematodes in ruminants. Its mechanism of action, targeting the neuromuscular system of the parasite, provides a rapid and effective means of control. The quantitative data from numerous studies demonstrate its high efficacy against economically important nematode species, including some strains resistant to other anthelmintic classes. While its efficacy against cestodes is acknowledged, further quantitative studies would be beneficial. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel anthelmintic compounds.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Activity of this compound against strains of benzimidazole-resistant nematodes of sheep in the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic and prophylactic efficacy of morantel when administered directly into the rumen of cattle on a continuous basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of an anthelmintic program with morantel tartrate on the performance of beef cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. parasitipedia.net [parasitipedia.net]

- 6. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 7. vet.ucalgary.ca [vet.ucalgary.ca]

- 8. combar-ca.eu [combar-ca.eu]

- 9. Faecal egg count reduction test - Wikipedia [en.wikipedia.org]

- 10. 4 Post-mortem differential parasite counts [openknowledge.fao.org]

- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

Morantel Citrate vs. Morantel Tartrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morantel, a potent anthelmintic agent of the tetrahydropyrimidine class, is widely utilized in veterinary medicine for the treatment and control of gastrointestinal nematode infections. It is commercially available in two common salt forms: morantel citrate and morantel tartrate. The choice of salt form can significantly influence the physicochemical properties, formulation strategies, and ultimately, the bioavailability and efficacy of the active pharmaceutical ingredient. This in-depth technical guide provides a comparative analysis of the chemical properties of this compound and morantel tartrate, detailed experimental protocols for their synthesis and analysis, and a visualization of the compound's mechanism of action.

Introduction

Morantel exerts its anthelmintic effect by acting as a selective agonist of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1][2][3][4][5][6][7] This interaction leads to excessive stimulation, resulting in spastic paralysis and subsequent expulsion of the parasites from the host's gastrointestinal tract.[1][2][5][6] The parent compound, morantel, is a weak base and is therefore formulated as a salt to enhance its stability and aqueous solubility. The citrate and tartrate salts are the most common forms, each possessing distinct chemical and physical characteristics that are critical for consideration during drug development and formulation.

Comparative Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound and morantel tartrate is essential for formulation development, ensuring optimal solubility, stability, and bioavailability. The key properties of these two salts are summarized below.

| Property | This compound | Morantel Tartrate | References |

| Molecular Formula | C₁₈H₂₄N₂O₇S | C₁₆H₂₂N₂O₆S | [3][8] |

| Molecular Weight | 412.46 g/mol | 370.42 g/mol | [2][6][9] |

| CAS Number | 69525-81-1 | 26155-31-7 | [3][8] |

| Appearance | Light yellow to yellow crystalline powder | White to off-white crystalline powder | [10][11] |

| Solubility | Soluble in methanol, slightly soluble in water and ethanol, practically insoluble in ethyl acetate or benzene. Soluble in DMSO. | Very soluble in water and alcohol. Soluble in DMSO (74 mg/mL) and PBS (pH 7.2, 10 mg/mL). | [2][9][10][12][13][][15] |

| Melting Point | Not specified | Not specified | |

| Stability | Sensitive to light. Stable for up to 3 months in a brown glass container covered with aluminum foil in a refrigerator. | Stable under recommended storage conditions (≤30°C). | [2][10] |

Experimental Protocols

Synthesis of Morantel Salts

The synthesis of both this compound and morantel tartrate involves a neutralization reaction between the morantel base and the respective acid.

3.1.1. Synthesis of this compound

-

Principle: Morantel base is reacted with citric acid in a suitable solvent to form this compound.

-

Procedure:

-

Dissolve morantel base in an aqueous or hydroalcoholic solvent.

-

Add a stoichiometric equivalent of citric acid to the solution while stirring.

-

Adjust the pH of the solution to 3.0-4.0 to facilitate salt formation.[16]

-

The reaction is typically carried out at room temperature (20-25°C).[16]

-

The resulting this compound can be isolated by precipitation and filtration, followed by drying.

-

3.1.2. Synthesis of Morantel Tartrate

-

Principle: Morantel base is reacted with tartaric acid to yield morantel tartrate.

-

Procedure:

-

The synthesis follows a similar procedure to that of this compound, with tartaric acid being substituted for citric acid.[11]

-

The morantel base is synthesized through a condensation reaction involving 1-methyl-2-(3-methyl-2-thienyl)vinylpyrimidine.[11]

-

The purified morantel base is then reacted with tartaric acid to form the tartrate salt.[11]

-

Analytical Methods

Accurate and precise analytical methods are crucial for the quality control of morantel salts in pharmaceutical formulations and for residue analysis in animal tissues.

3.2.1. High-Performance Liquid Chromatography (HPLC) for this compound

-

Objective: To quantify the amount of this compound in a sample.

-

Methodology:

-

Quantification: Create a calibration curve using standard solutions of this compound to determine the concentration in the sample.[10]

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Morantel Residue Analysis

-

Objective: To determine morantel-related residues in bovine liver.

-

Principle: Morantel and its metabolites are hydrolyzed to N-methyl-1,3-propanediamine, which is then derivatized for GC-MS analysis.

-

Methodology:

-

Hydrolysis: Hydrolyze the tissue sample to convert morantel and its metabolites to N-methyl-1,3-propanediamine.

-

Derivatization: Convert the resulting diamine to an N,N'-bis-(2-nitro-4-trifluoromethylphenyl) derivative.

-

GC-MS Conditions:

-

Utilize a gas chromatograph coupled with a mass spectrometer for separation and detection of the derivatized analyte.

-

-

-

Note: This method is suitable for regulatory monitoring of morantel residues in edible tissues.[17][18]

Mechanism of Action and Signaling Pathway

Morantel's anthelmintic activity stems from its interaction with nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.

Figure 1. Signaling pathway of morantel's anthelmintic action.

The binding of morantel to the nAChR, a ligand-gated ion channel, causes the channel to open, leading to an influx of cations (primarily Na⁺ and Ca²⁺) into the muscle cell.[7] This influx results in a sustained depolarization of the cell membrane, leading to muscle hypercontraction and ultimately, spastic paralysis of the worm.[1][5][6] The paralyzed parasite is then unable to maintain its position in the host's gastrointestinal tract and is expelled.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound in a feed sample using HPLC.

Figure 2. Workflow for HPLC analysis of this compound.

Conclusion

The selection between this compound and morantel tartrate for formulation development depends on a variety of factors, including the desired solubility, stability, and the specific requirements of the final dosage form. Morantel tartrate generally exhibits higher water solubility, which may be advantageous for certain oral formulations. Conversely, the stability of this compound under specific storage conditions has been well-documented. The experimental protocols provided in this guide offer a foundation for the synthesis and analysis of these important anthelmintic salts. A clear understanding of morantel's mechanism of action at the molecular level is crucial for the development of new anthelmintic therapies and for managing the emergence of drug resistance. This technical guide serves as a valuable resource for researchers and professionals in the field of veterinary drug development.

References

- 1. MORANTEL TARTRATE SALT | 26155-31-7 [chemicalbook.com]

- 2. toku-e.com [toku-e.com]

- 3. Morantel Tartrate | C16H22N2O6S | CID 6433951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Functional Characterization of a Novel Class of Morantel-Sensitive Acetylcholine Receptors in Nematodes | PLOS Pathogens [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. toku-e.com [toku-e.com]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound | C18H24N2O7S | CID 5702276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 69525-81-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. famic.go.jp [famic.go.jp]

- 11. Morantel tartrate [sitem.herts.ac.uk]

- 12. selleck.co.jp [selleck.co.jp]

- 13. selleckchem.com [selleckchem.com]

- 15. caymanchem.com [caymanchem.com]

- 16. This compound | 69525-81-1 | Benchchem [benchchem.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. DSpace [harvest.usask.ca]

The Discovery and Development of Tetrahydropyrimidine Anthelmintics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The battle against parasitic helminths has been a long-standing challenge in both human and veterinary medicine. The discovery of the tetrahydropyrimidine class of anthelmintics in the mid-20th century marked a significant advancement in the control of nematode infections. This technical guide provides an in-depth exploration of the discovery, development, mechanism of action, and key experimental protocols associated with this important class of drugs, with a focus on its principal members: pyrantel, morantel, and oxantel.

Discovery and Historical Development

The journey of tetrahydropyrimidine anthelmintics began in the late 1950s with extensive in vivo screening programs conducted by scientists at Pfizer.[1] These efforts were aimed at identifying novel chemical entities with potent activity against gastrointestinal nematodes. This research led to the synthesis of a new class of compounds characterized by a tetrahydropyrimidine ring structure.

The first commercially successful member of this class was pyrantel , introduced in 1966.[2] Initially developed for veterinary use, its broad-spectrum efficacy against common nematodes like roundworms and hookworms led to its eventual application in human medicine.[1][2]

Further research into the structure-activity relationships of pyrantel led to the development of its analogues. Morantel , a methyl ester analog of pyrantel, was subsequently introduced and found particular use in livestock.[2][3] Another key development was the synthesis of oxantel , a m-oxyphenol derivative of pyrantel.[1][2] This modification was driven by the need to address the limited activity of pyrantel against whipworms (Trichuris spp.). Oxantel demonstrated a narrower but more targeted spectrum of activity, proving highly effective against these parasites.[1]

Chemical Structure and Synthesis

The core structure of the tetrahydropyrimidine anthelmintics consists of a 1,4,5,6-tetrahydropyrimidine ring linked to a substituted thiophene or phenol group via a vinyl bridge.

Pyrantel: (E)-1,4,5,6-Tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine Morantel: (E)-1,4,5,6-Tetrahydro-1-methyl-2-[2-(3-methyl-2-thienyl)vinyl]pyrimidine Oxantel: (E)-1,4,5,6-Tetrahydro-1-methyl-2-[2-(3-hydroxyphenyl)vinyl]pyrimidine

The synthesis of these compounds generally involves a multi-step chemical process. For instance, the synthesis of pyrantel can be achieved by the reaction of 2-thiophenealdehyde with 1,2-dimethyltetrahydropyrimidine.[4] Morantel synthesis involves a condensation reaction with a substituted thienylvinylpyrimidine, which is then reacted with tartaric acid to form the tartrate salt.[5] These compounds are often formulated as salts, such as pyrantel pamoate or morantel tartrate, to improve their stability and modify their pharmacokinetic properties.[5][6]

Caption: General synthesis workflow for tetrahydropyrimidine anthelmintics.

Mechanism of Action: Neuromuscular Blockade

Tetrahydropyrimidines exert their anthelmintic effect by acting as potent and selective agonists of nicotinic acetylcholine receptors (nAChRs) on the somatic muscle cells of nematodes.[2][7] This action is distinct from that of piperazine, which is a hyperpolarizing neuromuscular blocking agent.[8]

The binding of tetrahydropyrimidines to these receptors leads to the opening of non-selective cation channels, resulting in a persistent depolarization of the muscle cell membrane.[9] This sustained depolarization causes an initial spastic paralysis of the worm, leading to its expulsion from the host's gastrointestinal tract.[7][8]

Studies on Ascaris suum have identified at least three subtypes of muscle nAChRs, designated based on their preferential agonists:

-

L-subtype: Preferentially activated by levamisole and pyrantel.[2]

-

N-subtype: Preferentially activated by nicotine and oxantel.[2]

-

B-subtype: Preferentially activated by bephenium.[2]

The differential activation of these receptor subtypes is believed to contribute to the varying spectrum of activity among the tetrahydropyrimidine derivatives. For example, the high efficacy of oxantel against Trichuris is attributed to its potent agonistic activity at the N-subtype nAChR, which is thought to be more prevalent or critical in this nematode species.

Caption: Signaling pathway of tetrahydropyrimidine anthelmintics at the neuromuscular junction.

Structure-Activity Relationships (SAR)

The development of different tetrahydropyrimidine anthelmintics highlights the importance of their chemical structure in determining their biological activity. Key structural features that influence their potency and spectrum of activity include:

-

The Heterocyclic Ring: The tetrahydropyrimidine ring is essential for activity.

-

The Aromatic Group: The nature of the aromatic ring system significantly impacts the spectrum of activity. The replacement of the thiophene ring in pyrantel with a meta-hydroxyphenyl group to create oxantel dramatically enhances its efficacy against Trichuris spp., demonstrating the critical role of this moiety in receptor subtype selectivity.

-

Substituents on the Aromatic Group: The methyl group on the thiophene ring of morantel, as compared to pyrantel, also modulates its activity and pharmacokinetic profile.

Further synthetic modifications of the pyrantel structure have been explored to broaden its spectrum of activity, particularly against whipworms. These studies provide valuable insights for the rational design of new anthelmintic agents.

Quantitative Data

In Vitro Efficacy (IC50/EC50 Values)

| Compound | Nematode Species | Stage | Assay | IC50/EC50 | Reference |

| Pyrantel Pamoate | Ancylostoma ceylanicum | L3 | Motility | 90.9 µg/mL | [10] |

| Pyrantel Pamoate | Necator americanus | L3 | Motility | 2.0 µg/mL | [10] |

| Pyrantel Pamoate | Trichuris muris | L3 | Motility | 95.5 µg/mL | [10] |

| Pyrantel Pamoate | Trichuris muris | Adult | Motility | 34.1 µg/mL | [10] |

| Pyrantel | Ascaris suum | Larvae | Migration | 1100-4000 nM | |

| Morantel | Ascaris suum | Muscle | Contraction | EC50 ~10 µM | [3] |

| Oxantel | Trichuris muris | - | - | EC50 = 4.71 mg/kg (in vivo) | [11] |

| Oxantel | Porphyromonas gingivalis | Biofilm | Inhibition | IC50 = 2.2 µM | [11] |

Pharmacokinetic Parameters

| Compound | Species | Dose | Salt Form | Cmax | Tmax (hours) | T1/2 (hours) | Bioavailability | Reference |

| Pyrantel | Cat | 100 mg/kg | Pamoate | 0.11 µg/mL | 1.91 | 1.36 | Low | |

| Pyrantel | Pig | - | Citrate | - | - | 1.75 | 41% | |

| Pyrantel | Pig | - | Pamoate | - | - | - | 16% | |

| Pyrantel | Dog | - | - | - | 4-6 | - | - | |

| Morantel | Cattle | 10 mg/kg | Tartrate | <0.05 µg/mL | - | - | Negligible | [2][9] |

| Morantel | Goat | 10 mg/kg | Tartrate | <0.05 µg/mL | - | - | Negligible | [2][9] |

| Morantel | Sheep | 50 mg/kg | Citrate | 1.06 µg/mL | 1 | 1.7 | - | [1] |

Clinical Efficacy

| Compound | Host Species | Nematode Species | Dose | Cure Rate (%) | Egg Reduction Rate (%) | Reference |

| Pyrantel Pamoate | Human | Ascaris lumbricoides | 10 mg/kg (single dose) | 96.7 | >95 | [12][13] |

| Pyrantel Pamoate | Human | Hookworm | 10 mg/kg (single dose) | 95.2 | - | [12] |

| Pyrantel Pamoate | Human | Trichuris trichiura | 10 mg/kg (single dose) | 54.6 | 85.7 | [12] |

| Pyrantel/Oxantel | Human | Ascaris lumbricoides | 10 mg/kg (single dose) | >96 | >95 | [13] |

| Pyrantel/Oxantel | Human | Trichuris trichiura | 10 mg/kg (single dose) | 31.5 | >80 | [13] |

| Pyrantel/Oxantel | Human | Hookworm | 10 mg/kg (single dose) | Poor | 67-68 | [13] |

| Morantel Tartrate | Cattle | Cooperia oncophora | 10 mg/kg | Highly Effective | - | [9] |

| Morantel Tartrate | Cattle | Ostertagia ostertagi (18-day infection) | 10 mg/kg | Highly Effective | - | [9] |

Experimental Protocols

In Vitro Muscle Contraction Assay (Ascaris suum)

This assay directly measures the physiological effect of tetrahydropyrimidines on nematode muscle.

Objective: To determine the contractile response of Ascaris suum muscle strips to varying concentrations of a test compound.

Materials:

-

Adult Ascaris suum worms

-

Ascaris Ringers solution (composition can vary, but a typical solution contains: NaCl, KCl, CaCl2, MgCl2, and a buffer such as HEPES, adjusted to a physiological pH)

-

Isometric force transducer and recording apparatus (kymograph or digital data acquisition system)

-

Tissue bath with aeration

-

Test compounds (e.g., pyrantel, morantel) dissolved in an appropriate solvent (e.g., DMSO)

-

Dissection tools (scissors, forceps)

Procedure:

-

Preparation of Muscle Strips:

-

Obtain fresh adult Ascaris suum from a suitable source (e.g., abattoir).

-

Make a longitudinal incision along the dorsal or ventral line of the worm.

-

Carefully remove the internal organs to expose the body wall muscle.

-

Cut a strip of the body wall muscle (approximately 2 cm in length).

-

-

Mounting the Preparation:

-

Mount the muscle strip vertically in a tissue bath containing aerated Ascaris Ringers solution maintained at a constant temperature (e.g., 37°C).

-

Attach one end of the muscle strip to a fixed point in the bath and the other end to an isometric force transducer.

-

Apply a small amount of initial tension to the muscle strip and allow it to equilibrate for a set period (e.g., 30-60 minutes), during which the bathing solution should be changed periodically.

-

-

Data Acquisition:

-

Record the baseline muscle tension.

-

Add the test compound to the tissue bath in a cumulative or non-cumulative manner, starting with the lowest concentration.

-

Record the change in muscle tension (contraction) after the addition of each concentration.

-

For cumulative dose-response curves, each subsequent concentration is added without washing out the previous one.

-

-

Data Analysis:

-

Measure the peak tension developed at each concentration of the test compound.

-

Plot the contractile response as a function of the log concentration of the test compound to generate a dose-response curve.

-

From the dose-response curve, determine the EC50 (the concentration that produces 50% of the maximum contractile response).

-

Caption: Workflow for the in vitro muscle contraction assay.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for evaluating the efficacy of an anthelmintic in a clinical or field setting.

Objective: To determine the percentage reduction in fecal nematode egg counts in a group of animals after treatment with an anthelmintic.

Materials:

-

A group of naturally or experimentally infected animals.

-

The anthelmintic to be tested (e.g., pyrantel pamoate).

-

Fecal collection containers.

-

Microscope, slides, and coverslips.

-

Saturated salt solution (e.g., sodium chloride, zinc sulfate).

-

McMaster counting chamber.

Procedure:

-

Pre-treatment Sampling (Day 0):

-

Collect individual fecal samples from a representative group of animals.

-

Perform a quantitative fecal egg count (e.g., using the McMaster technique) for each animal to determine the baseline egg per gram (EPG) of feces.

-

-

Treatment:

-

Administer the anthelmintic to the treated group of animals according to the recommended dosage. A control group should be left untreated.

-

-

Post-treatment Sampling (Day 10-14):

-

Collect individual fecal samples from the same animals in both the treated and control groups.

-

Perform a quantitative fecal egg count for each animal.

-

-

Calculation of Fecal Egg Count Reduction:

-

Calculate the mean EPG for the treated group and the control group at both pre-treatment and post-treatment time points.

-

The percentage reduction is calculated using the following formula: % Reduction = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100 (Note: Using a control group accounts for natural fluctuations in egg shedding.)

-

Interpretation: A fecal egg count reduction of 95% or greater is generally considered indicative of an effective anthelmintic treatment. Reductions below this threshold may suggest the presence of anthelmintic resistance.

Conclusion

The tetrahydropyrimidine anthelmintics, born from the screening programs of the mid-20th century, remain a cornerstone of nematode control in both human and veterinary medicine. Their mechanism of action, targeting the neuromuscular system of the parasite, provides a rapid and effective means of expulsion. The development of analogues like morantel and oxantel demonstrates the potential for chemical modification to alter the spectrum of activity and address specific parasitic challenges. A thorough understanding of their pharmacology, pharmacokinetics, and the experimental methods used to evaluate their efficacy is crucial for their continued effective use and for the development of the next generation of anthelmintic therapies.

References

- 1. Electrophysiology of Ascaris muscle and anti-nematodal drug action | Parasitology | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The physiology and pharmacology of neuromuscular transmission in the nematode parasite, Ascaris suum | Parasitology | Cambridge Core [cambridge.org]

- 6. The physiology and pharmacology of neuromuscular transmission in the nematode parasite, Ascaris suum [periodicos.capes.gov.br]

- 7. Electrophysiology of Ascaris muscle and anti-nematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Neuronal Acetylcholine Receptor Regulates the Balance of Muscle Excitation and Inhibition in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of agonists of a different subtype of the nAChR and carvacrol with GABA in Ascaris suum somatic muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Morantel Citrate as a Cholinergic Agonist in Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morantel, a tetrahydropyrimidine anthelmintic, is a potent cholinergic agonist used in veterinary medicine to treat and control parasitic infections in livestock.[1][2] Its primary mechanism of action involves targeting the neuromuscular system of nematodes, specifically by acting as an agonist on nicotinic acetylcholine receptors (nAChRs).[1][3] This action induces a sustained depolarization of the parasite's muscle membrane, leading to spastic paralysis and subsequent expulsion from the host.[1][4][5][6] This technical guide provides an in-depth review of the molecular pharmacology of morantel, its interaction with specific nAChR subtypes, quantitative efficacy data, and detailed experimental protocols for its study.

Mechanism of Action: Neuromuscular Depolarization

Morantel and other tetrahydropyrimidines like pyrantel exert their anthelmintic effect by selectively activating nAChRs on the somatic muscle cells of nematodes.[6][7][8][9][10] This is in contrast to the host's neuromuscular system, providing a degree of selective toxicity.[7] The binding of morantel to these receptors mimics the action of the endogenous neurotransmitter, acetylcholine (ACh), but with greater potency and persistence.[11][12]

The activation of these ligand-gated ion channels leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing sustained muscle cell depolarization.[6] This results in irreversible contraction and spastic paralysis of the worm, inhibiting its ability to maintain its position within the host's gastrointestinal tract and leading to its expulsion.[1][4][5] Some studies have also noted that morantel can act as an inhibitor of acetylcholinesterase, the enzyme that breaks down acetylcholine, which would further potentiate the cholinergic effect.[13][14]

Receptor Pharmacology and Subtype Specificity

Nematode nAChRs are diverse, with different subtypes exhibiting varied pharmacological properties.[5] Morantel, along with levamisole and pyrantel, primarily targets the L-subtype nAChR.[11][15] Electrophysiological studies on Ascaris suum muscle cells demonstrated that morantel and pyrantel are more potent agonists than levamisole, which is in turn more potent than acetylcholine itself.[11][16]

More recent research has identified a novel class of morantel-sensitive nAChRs in parasitic nematodes, composed of ACR-26 and ACR-27 subunits.[4][17] These subunits are co-expressed in the body wall muscle of parasites like Haemonchus contortus and Parascaris equorum.[4] When co-expressed in Xenopus laevis oocytes, Hco-ACR-26 and Hco-ACR-27 form a functional receptor that is highly sensitive to both morantel and pyrantel.[4] This ACR-26/ACR-27 receptor subtype is largely absent in free-living nematodes like Caenorhabditis elegans, suggesting it could be a specific target for parasitic species.[4]

Interestingly, while morantel is a potent agonist of L-type and ACR-26/27 receptors, it acts as a non-competitive, voltage-sensitive open-channel blocker of the nicotine-sensitive (N-type) nAChR, such as Ascaris suum ACR-16.[18]

Quantitative Data: Efficacy and Potency

The efficacy of morantel has been quantified against various gastrointestinal nematodes, including those resistant to other anthelmintic classes like benzimidazoles.

Table 1: Efficacy of Morantel Citrate Against Benzimidazole-Resistant Nematodes in Sheep

Dose: 5.94 mg/kg base

| Parasite Species | Worm Stage | Efficacy (%) |

|---|---|---|

| Cooperia curticei | Adult | 100%[19] |

| Cooperia curticei | 7-day-old | 100%[19] |

| Haemonchus contortus | Adult | 95.1%[19] |

| Haemonchus contortus | 7-day-old | 69.8%[19] |

| Ostertagia circumcincta | Adult | 100%[19] |

| Ostertagia circumcincta | 7-day-old | 82%[19] |

Data sourced from Coles GC, et al. (1993).[19]

Table 2: Relative Potency of Cholinergic Agonists on Ascaris suum Muscle Receptors

| Compound | Relative Potency |

| Morantel | Most Potent[11][16] |

| Pyrantel | ≈ Morantel[11][16] |

| Levamisole | > Acetylcholine[11][16] |

| Acetylcholine (ACh) | Least Potent[11][16] |

| Based on dose-conductance relationships from Harrow & Gration (1985).[11] |

Table 3: Recommended Veterinary Dosing for Morantel

| Host Animal | Parasites | Typical Dose (mg/kg) |

| Cattle | Gastrointestinal Roundworms | 7 - 15[2][14] |

| Sheep & Goats | Gastrointestinal Roundworms | 6 - 12[2][14] |

| Horses | Gastrointestinal Roundworms | 7.5 - 12.5[2][14] |

| Note: Dosing can vary by formulation (e.g., tartrate vs. citrate) and specific product recommendations. |

Resistance

As with other anthelmintics, resistance to morantel can develop. Due to their similar mechanisms of action, nematodes resistant to levamisole are often cross-resistant to morantel and pyrantel.[20] Resistance has been reported in key nematode species of small ruminants, such as Haemonchus contortus and Trichostrongylus spp.[21] The continuous use of drugs with the same mode of action is a primary driver for the selection of resistant parasite populations.[22]

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This protocol is used to functionally characterize nematode nAChR subtypes and their sensitivity to morantel.

Objective: To measure the ion channel currents elicited by morantel in oocytes expressing specific nematode nAChR subunits.

Methodology:

-

RNA Preparation: Synthesize cRNA for the nAChR subunits of interest (e.g., Hco-ACR-26 and Hco-ACR-27) from linearized plasmid DNA.

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

Microinjection: Inject the prepared cRNA (typically 50-100 ng per oocyte) into the cytoplasm of the oocytes.

-

Incubation: Incubate the injected oocytes for 3-7 days at 16-18°C in a suitable buffer (e.g., Barth's solution) to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a saline solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording), filled with 3M KCl.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Apply acetylcholine or this compound at varying concentrations via the perfusion system.

-

Record the inward currents generated by the activation of the expressed nAChRs using a suitable amplifier and data acquisition software.

-

-

Data Analysis: Plot dose-response curves to determine parameters like EC₅₀ (half-maximal effective concentration).

Faecal Egg Count Reduction Test (FECRT)

This in vivo assay is the standard method for determining anthelmintic efficacy in livestock.

Objective: To measure the percentage reduction in nematode egg output in feces following treatment with this compound.

Methodology:

-

Animal Selection: Identify a group of naturally infected animals (e.g., sheep, cattle) with a sufficient pre-treatment fecal egg count (FEC), typically >150-200 eggs per gram (EPG).

-

Group Allocation: Randomly divide the animals into two groups: a control group (untreated) and a treatment group. A minimum of 10-15 animals per group is recommended.

-

Pre-treatment Sampling (Day 0): Collect individual fecal samples from all animals in both groups.

-

Treatment: Administer this compound to the treatment group according to the recommended dosage (e.g., mg/kg body weight). The control group receives a placebo or no treatment.

-

Post-treatment Sampling (Day 10-14): Collect a second round of individual fecal samples from all animals.

-

Fecal Egg Count: Determine the FEC (EPG) for all samples using a standardized technique (e.g., McMaster method).

-

Calculation: Calculate the percentage reduction using the following formula:

-

FECR (%) = [1 - (Mean EPG Treatment Post-Tx / Mean EPG Control Post-Tx)] x 100

-

Alternatively, if control group EPG changes significantly: FECR (%) = [1 - (T2/T1) * (C1/C2)] x 100, where T and C are the mean EPGs for the Treatment and Control groups at pre-treatment (1) and post-treatment (2) time points.

-

Interpretation: An FECR of <95% is generally indicative of anthelmintic resistance.

References

- 1. nbinno.com [nbinno.com]

- 2. parasitipedia.net [parasitipedia.net]

- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 4. Functional Characterization of a Novel Class of Morantel-Sensitive Acetylcholine Receptors in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Characterization of a Novel Class of Morantel-Sensitive Acetylcholine Receptors in Nematodes | PLOS Pathogens [journals.plos.org]

- 6. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mode of action of levamisole and pyrantel, anthelmintic resistance, E153 and Q57 | Parasitology | Cambridge Core [cambridge.org]

- 8. Electrophysiology of Ascaris muscle and anti-nematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiology of Ascaris muscle and anti-nematodal drug action | Parasitology | Cambridge Core [cambridge.org]

- 10. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 11. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Some pharmacological effects of the nematocide, morantel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Morantel - Wikipedia [en.wikipedia.org]

- 14. parasitipedia.net [parasitipedia.net]

- 15. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mode of action of the anthelmintics morantel pyrantel and levamisole on muscle cell membrane of the nematode ascaris suum | Semantic Scholar [semanticscholar.org]

- 17. Functional characterization of a novel class of morantel-sensitive acetylcholine receptors in nematodes - ePrints Soton [eprints.soton.ac.uk]

- 18. The cholinomimetic morantel as an open channel blocker of the Ascaris suum ACR-16 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Activity of this compound against strains of benzimidazole-resistant nematodes of sheep in the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 21. [Anthelmintics resistance in gastrointestinal nematodes in domestic animals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

In Vitro Activity of Morantel Citrate Against Haemonchus contortus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haemonchus contortus, commonly known as the barber's pole worm, is a highly pathogenic and economically significant gastrointestinal nematode affecting small ruminants worldwide. The increasing prevalence of anthelmintic resistance necessitates a thorough understanding of the efficacy and mechanisms of existing drugs, such as morantel citrate. This technical guide provides a comprehensive overview of the in vitro activity of this compound against H. contortus, summarizing available data, detailing experimental protocols, and visualizing its mechanism of action.

Data Presentation

While specific dose-response studies detailing the IC50 or LC50 values of this compound against various life stages of Haemonchus contortus are not extensively available in the reviewed literature, qualitative data confirms its activity.

| Life Stage | Assay Type | Concentration | Observed Effect | Citation |

| Third-Stage Larvae (L3) | Motility/Viability Assay | ≤ 100 micrograms/cm³ | Active (lack of motility or death) | [1] |

Note: The available literature lacks specific quantitative data (e.g., IC50, LC50) from comprehensive dose-response studies on this compound against various life stages of H. contortus. The data presented indicates a threshold of activity observed in a broad screening of anthelmintic compounds.

Mechanism of Action: Neuromuscular Paralysis

This compound is a nicotinic acetylcholine receptor (nAChR) agonist. Its primary mechanism of action involves binding to and activating these receptors on the muscle cells of nematodes. This leads to a persistent depolarization of the muscle membrane, resulting in spastic paralysis of the worm. The paralyzed state prevents the parasite from maintaining its position within the host's gastrointestinal tract, leading to its expulsion.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound at the neuromuscular junction of H. contortus.

Experimental Protocols

Detailed experimental protocols for the in vitro assessment of this compound against H. contortus are not explicitly widespread in the available literature. However, based on standard anthelmintic testing procedures, the following generalized protocols can be adapted.

Egg Hatch Assay (EHA)

This assay evaluates the effect of this compound on the hatching of H. contortus eggs.

Methodology:

-

Egg Recovery: Collect fresh fecal samples from H. contortus-infected small ruminants. Recover eggs using a series of sieves and a flotation technique with a saturated salt solution.

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water or dimethyl sulfoxide, DMSO). Create a serial dilution to achieve the desired test concentrations.

-

Assay Setup: In a 96-well microtiter plate, add a suspension of approximately 100-150 eggs to each well. Add the different concentrations of this compound to the respective wells. Include positive (a known effective ovicidal agent) and negative (solvent only) controls.

-

Incubation: Incubate the plate at 25-27°C for 48 hours.

-

Data Collection: After incubation, add a drop of Lugol's iodine to each well to stop further development. Count the number of unhatched eggs and first-stage larvae (L1) under a microscope.

-

Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control.

Larval Development Test (LDT)

This assay assesses the impact of this compound on the development of H. contortus larvae.

Methodology:

-

Larval Culture: Culture H. contortus eggs from fecal samples on a filter paper or in a Baermann apparatus at 25-27°C for 7 days to obtain third-stage larvae (L3).

-

Exsheathment (for L3 activity): If testing against exsheathed L3, incubate the larvae in a solution of sodium hypochlorite or another suitable agent to remove the protective sheath.

-

Assay Setup: In a 96-well plate, add a suspension of a known number of L3 larvae to each well containing a nutrient medium. Add the various concentrations of this compound. Include positive and negative controls.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 7 days.

-

Data Collection: After incubation, assess larval viability and development. This can be done by observing motility or by using vital stains (e.g., methylene blue). Count the number of live and dead or inhibited larvae.

-

Analysis: Determine the percentage of larval inhibition or mortality at each this compound concentration.

Adult Worm Motility Assay

This assay directly measures the paralytic effect of this compound on adult H. contortus.

Methodology:

-

Worm Collection: Collect adult H. contortus from the abomasum of freshly slaughtered, infected animals. Wash the worms in a suitable physiological saline or buffer solution.

-

Assay Setup: Place a small number of adult worms (e.g., 5-10) in each well of a 24-well plate or a small petri dish containing a maintenance medium. Add the desired concentrations of this compound.

-

Incubation: Incubate at 37°C.

-

Data Collection: Observe the motility of the worms at regular intervals (e.g., 1, 3, 6, 12, and 24 hours). A scoring system can be used to quantify the degree of paralysis.

-

Analysis: Determine the concentration and time required to induce paralysis in the adult worms.

Experimental Workflow

References

Unraveling the Molecular Enigma: Morantel's Target in Nematodes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary: The anthelmintic drug morantel exerts its primary effect on parasitic nematodes by targeting a specific class of nicotinic acetylcholine receptors (nAChRs). This guide delves into the molecular intricacies of this interaction, providing a comprehensive overview of the target receptor, quantitative data on morantel's activity, detailed experimental protocols for its characterization, and visual representations of the underlying biological and experimental frameworks.

The Primary Molecular Target: A Novel Nicotinic Acetylcholine Receptor

Extensive research has identified the principal molecular target of morantel in parasitic nematodes as a novel subtype of nAChR. Unlike the nAChRs found in the model organism Caenorhabditis elegans, this morantel-sensitive receptor is a heteropentamer composed of two specific subunits: ACR-26 and ACR-27 .[1][2][3] These subunits are co-expressed in the body wall muscle cells of parasitic nematodes such as Haemonchus contortus and Parascaris equorum.[1][3] The presence of both ACR-26 and ACR-27 is crucial for the formation of a functional receptor that is highly sensitive to morantel.[1][3]

Morantel acts as a potent agonist at this ACR-26/ACR-27 receptor.[1] This binding action mimics that of the natural neurotransmitter acetylcholine (ACh), but in a sustained and overwhelming manner. The activation of these ligand-gated ion channels leads to an influx of cations, causing prolonged depolarization of the muscle cell membrane. This persistent state of excitation results in spastic paralysis of the nematode, ultimately leading to its expulsion from the host.

Interestingly, the effect of morantel is not uniform across all nematode nAChR subtypes. In the case of the Ascaris suum ACR-16 receptor, a nicotine-sensitive nAChR, morantel acts as a non-competitive, voltage-sensitive open channel blocker . This indicates a more complex and nuanced mechanism of action that can vary depending on the specific receptor composition of the nematode species.

Quantitative Analysis of Morantel's Activity

The potency of morantel and other related compounds on the ACR-26/ACR-27 receptor has been quantified using electrophysiological techniques. The following table summarizes the half-maximal effective concentrations (EC50) of various agonists on the H. contortus and P. equorum ACR-26/ACR-27 receptors expressed in Xenopus oocytes.

| Agonist | Haemonchus contortus ACR-26/ACR-27 EC50 (µM) | Parascaris equorum ACR-26/ACR-27 EC50 (µM) |

| Morantel | 2.8 ± 0.5 | 0.8 ± 0.1 |

| Pyrantel | 2.1 ± 0.3 | 0.6 ± 0.1 |

| Acetylcholine | 11.2 ± 1.2 | 2.3 ± 0.3 |

| Levamisole | > 100 | 14.3 ± 2.1 |

Data sourced from Courtot et al., 2015, PLOS Pathogens.

These data clearly demonstrate the high potency of morantel on the ACR-26/ACR-27 receptor, particularly in P. equorum. Notably, the receptor from H. contortus is relatively insensitive to levamisole, highlighting the distinct pharmacological profile of this novel receptor class. The lower EC50 values for morantel and pyrantel compared to acetylcholine underscore their efficacy as anthelmintics.

Experimental Protocols

The characterization of morantel's molecular target has been achieved through a combination of molecular, genetic, and electrophysiological techniques. Below are detailed methodologies for the key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is pivotal for the functional characterization of ion channels, such as nAChRs, in a controlled environment.

I. cRNA Preparation:

-

Linearize the plasmids containing the full-length cDNA of H. contortus or P. equorumacr-26 and acr-27, as well as the ancillary factors ric-3, unc-50, and unc-74.

-

Synthesize capped cRNAs from the linearized plasmids using the T7 mMESSAGE mMACHINE® kit (Ambion).

-

Purify the resulting cRNAs using the RNeasy® Mini Kit (Qiagen) and quantify them using a spectrophotometer.

II. Oocyte Preparation and Injection:

-

Surgically remove ovarian lobes from a mature female Xenopus laevis frog.

-

Isolate individual oocytes and treat them with collagenase to remove the follicular layer.

-

Select stage V-VI oocytes and inject them with a mixture of cRNAs for acr-26, acr-27, ric-3, unc-50, and unc-74 (typically 50 nL total volume with a 1:1 ratio of acr-26 and acr-27).

-

Incubate the injected oocytes in Barth's solution at 18°C for 3-5 days to allow for receptor expression.

III. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3M KCl (one for voltage sensing and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -80 mV.

-

Apply different concentrations of morantel and other agonists to the oocyte via the perfusion system.

-

Record the resulting currents using a GeneClamp 500B amplifier (Axon Instruments).

-

Analyze the current-voltage relationships and dose-response curves to determine EC50 values.

Heterologous Expression and Sensitivity Assays in Caenorhabditis elegans

This in vivo system allows for the validation of the functional role of the parasitic nematode receptors.

I. Generation of Transgenic C. elegans :

-

Clone the full-length cDNAs of H. contortus or P. equorumacr-26 and acr-27 into a C. elegans expression vector under the control of a body wall muscle-specific promoter (e.g., myo-3).

-

Generate transgenic worms by microinjecting the expression constructs, along with a co-injection marker (e.g., pRF4(rol-6)), into the gonad of wild-type N2 worms.

-

Establish stable transgenic lines expressing either ACR-26, ACR-27, or both subunits.

II. Morantel Sensitivity (Thrashing) Assay:

-

Synchronize the transgenic and wild-type C. elegans populations to the L4 or young adult stage.

-

Pick individual worms and place them in a drop of M9 buffer in a multi-well plate.

-

Allow the worms to acclimatize for a short period.

-

Add morantel to the M9 buffer to a final concentration of 40 µM.

-

Record the number of thrashes (one complete sinusoidal movement) for each worm over a 30-second or 1-minute interval at various time points (e.g., 0, 5, 10, 20, and 30 minutes) post-morantel exposure.

-

Compare the reduction in thrashing rates between the transgenic lines and the wild-type control to assess the conferred morantel sensitivity.

Visualizing Pathways and Workflows

Signaling Pathway of Morantel Action

Caption: Signaling pathway of morantel-induced paralysis in nematodes.

Experimental Workflow for Target Identification

References

- 1. Functional Characterization of a Novel Class of Morantel-Sensitive Acetylcholine Receptors in Nematodes | PLOS Pathogens [journals.plos.org]

- 2. Functional Characterization of a Novel Class of Morantel-Sensitive Acetylcholine Receptors in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Characterization of a Novel Class of Morantel-Sensitive Acetylcholine Receptors in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

Morantel Citrate: A Technical Guide to Solubility and Physical Properties for Research Professionals